1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

描述

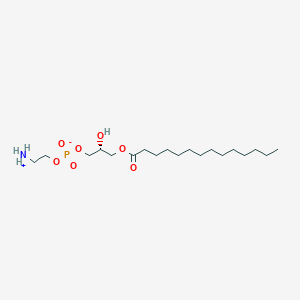

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (14:0 LysoPE) is a lysophospholipid (LPL) characterized by a single myristoyl (14:0) chain at the sn-1 position and a free hydroxyl group at the sn-2 position of the glycerol backbone. Its molecular formula is C₁₉H₄₀NO₇P, with a molecular weight of 425.5 g/mol and a CAS registry number of 123060-40-2 . Structurally, it belongs to the phosphatidylethanolamine (PE) family, a critical component of biological membranes.

14:0 LysoPE is widely used in lipidomics research as an internal standard due to its high purity (>99%) and stability at -20°C . It is synthesized by Avanti Polar Lipids (product code: 856735P) and plays roles in lipid signaling, membrane remodeling, and enzyme-substrate interactions . Notably, lysophospholipids like 14:0 LysoPE exhibit distinct biophysical properties compared to diacyl phospholipids, such as enhanced solubility and altered membrane curvature effects .

属性

IUPAC Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHXZNGZBHSMJ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201335903 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123060-40-2 | |

| Record name | 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201335903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺可以通过肉豆蔻酸与2-羟基-sn-甘油-3-磷酸乙醇胺的酯化反应合成。 该反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS),以促进酯键的形成 .

工业生产方法: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺的工业生产涉及大规模酯化工艺,通常利用自动化反应器来确保一致的质量和产量。 该工艺针对高纯度进行了优化,并涉及严格的质量控制措施,以满足研究和工业标准 .

化学反应分析

反应类型: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺会经历各种化学反应,包括:

氧化: 该化合物可以被氧化以形成相应的磷酸衍生物。

还原: 还原反应可以将该化合物转化为其相应的醇形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物 (LiAlH4) 等还原剂。

主要产品:

氧化: 磷酸衍生物。

还原: 醇衍生物。

取代: 酰胺衍生物.

科学研究应用

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺在科学研究中有着广泛的应用:

化学: 用作脂类化学和膜动力学研究中的模型化合物。

生物学: 研究其在细胞信号传导和膜结构中的作用。

医学: 研究其在癌症生物学中的潜在作用,特别是在乳腺癌中,在患者中观察到其含量升高.

工业: 用于脂质体和其他基于脂质的递送系统的制剂.

作用机制

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺的作用机制涉及其与细胞膜和信号通路相互作用。它通过与溶血磷脂酸受体 1 (LPA1) 等特定受体相互作用,诱导细胞内钙水平瞬时升高。 这种相互作用会引发一系列细胞内事件,从而导致各种细胞反应 .

类似化合物:

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸甘油: 结构类似,但具有磷酸甘油头部基团。

1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸胆碱: 包含磷酸胆碱头部基团而不是磷酸乙醇胺.

独特性: 1-肉豆蔻酰-2-羟基-sn-甘油-3-磷酸乙醇胺因其特定的头部基团而具有独特性,这赋予了其独特的生化特性和相互作用。 它诱导钙信号传导的能力以及其在某些癌症类型中的升高水平使其成为研究和临床环境中备受关注的化合物 .

相似化合物的比较

Table 1: Key Structural and Functional Properties

Key Observations :

Acyl Chain Diversity: 14:0 LysoPE has a saturated 14-carbon chain, while 18:1 LysoPE contains a monounsaturated 18-carbon chain. Unsaturation in 18:1 LysoPE increases membrane fluidity compared to 14:0 LysoPE . Diacyl PE (14:0/14:0) lacks the hydroxyl group at sn-2, enhancing its stability in bilayer membranes .

Head Group Specificity: 14:0 LysoPC replaces ethanolamine with choline, altering charge (neutral vs. negative at physiological pH) and interaction with enzymes like phospholipase D .

coli BcsG-N, a phosphoethanolamine transferase, unlike synthetic analogs like p-NPPE . Ethanolamine phosphotransferase selectively synthesizes diacyl PE (e.g., PE 14:0/14:0) over plasmenylethanolamine, highlighting substrate specificity in biosynthesis .

Table 2: Analytical Performance in Lipidomics

Key Findings :

- Mass Spectrometry: 14:0 LysoPE exhibits a distinct fragmentation pattern in LC-ESI-QQ-MS², with a primary ion at m/z 425.5 and secondary fragments at m/z 283.3 (myristate) and 196.0 (phosphoethanolamine head group) .

- Stability : 14:0 LysoPE is less prone to oxidation than polyunsaturated analogs (e.g., 18:1 LysoPE), making it preferable for long-term storage in lipidomics workflows .

生物活性

1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly referred to as LysoPE(14:0), is a lysophospholipid characterized by a myristoyl acyl chain and a phosphoethanolamine head group. This compound plays a significant role in various biological processes, including cellular signaling, membrane dynamics, and interactions with proteins. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

- Molecular Formula : C19H40NO7P

- Molecular Weight : 425.50 g/mol

- Structure : Contains a myristoyl chain (14 carbons) and a phosphoethanolamine moiety.

This compound exhibits several biological activities:

- Cell Membrane Interaction : As a lysophospholipid, it integrates into lipid bilayers, influencing membrane fluidity and curvature. This property is vital for membrane fusion and cellular signaling processes.

- Intracellular Signaling : It has been shown to induce transient increases in intracellular calcium levels in neuronal cell lines, such as PC12 cells, which may affect neurotransmitter release and neuronal excitability .

1. Bacterial Adhesion

Research indicates that LysoPE(14:0) enhances bacterial adhesion, particularly in the context of Helicobacter pylori. The presence of this compound promotes the clustering of lipid rafts and adhesion molecules, facilitating bacterial colonization and subsequent disease activity .

2. Enzymatic Activity

Studies have demonstrated that certain enzymes, like cholesteryl α-D-glucoside acyltransferase (CGAT), interact with this compound. CGAT catalyzes the formation of complex lipids involving LysoPE(14:0), which plays a role in the synthesis of cholesteryl glucosides .

Case Study 1: Role in Cancer Development

A study highlighted the role of LysoPE(14:0) in the translocation of the CagA protein from H. pylori into host cells. This process is linked to tyrosine phosphorylation events that activate pathways associated with cancer development. The study found that longer acyl chains increased bacterial adhesion and CagA translocation .

Case Study 2: Lipidomic Investigations

A lipidomic analysis using mass spectrometry revealed the presence of LysoPE(14:0) in various biological samples, suggesting its involvement in metabolic pathways and cellular responses to environmental changes .

Comparative Analysis of Biological Activity

常见问题

Basic Research Questions

Q. What methodologies are recommended for extracting and purifying 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine from biological samples?

- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing samples in chloroform-methanol (2:1, v/v) to form a miscible system with tissue water, followed by phase separation via dilution with chloroform and water. The lipid-rich chloroform layer is isolated, and further purification (e.g., column chromatography) ensures removal of non-lipid contaminants . For lysophospholipids like 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, maintaining low temperatures during extraction prevents hydrolysis of ester bonds.

Q. How can researchers verify the structural integrity and purity of synthetic or isolated 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine?

- Methodological Answer :

- Mass spectrometry (MS) : High-resolution LC-ESI-QTOF-MS/MS enables precise determination of molecular mass (e.g., m/z 453.2855 for C21H44NO7P analogs) and fragmentation patterns to confirm acyl chain composition and head group structure .

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR analyze polar group conformations and acyl chain dynamics. For example, ³¹P NMR detects head group ionization states, critical for understanding interactions at physiological pH .

- Thin-layer chromatography (TLC) : Validates purity by comparing migration patterns against standards.

Q. What experimental designs are optimal for incorporating this compound into model membrane systems?

- Methodological Answer : To study membrane dynamics, prepare unilamellar vesicles using hydration and extrusion. For stability:

- Mix 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine with other lipids (e.g., phosphatidylcholine) in organic solvent, evaporate to form a thin film, and hydrate in buffer.

- Use dynamic light scattering (DLS) to monitor vesicle size and zeta potential to assess surface charge, which is influenced by the phosphatidylethanolamine head group’s negative charge at pH 7.4 .

Advanced Research Questions

Q. How does 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine modulate membrane protein function in experimental systems?

- Methodological Answer : Incorporate the compound into lipid bilayers to study its impact on protein conformation. For example:

- Use fluorescence resonance energy transfer (FRET) to monitor protein-lipid interactions.

- Employ solid-state NMR to resolve structural changes in transmembrane domains induced by lysophospholipid incorporation. The hydroxyl group at the sn-2 position may alter membrane curvature, affecting protein oligomerization .

Q. What advanced analytical techniques are used to quantify this lysophospholipid in complex biological matrices like plasma or tissue homogenates?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) ensures specificity and accuracy. Key steps:

- Extract lipids using methanol-chloroform, enrich lysophospholipids via solid-phase extraction (SPE), and analyze in negative ion mode for phosphatidylethanolamine detection.

- Validate with spike-recovery experiments to account for matrix effects, as demonstrated in metabolomic studies of murine colon and fecal samples .

Q. What role does the charge state of the phosphatidylethanolamine head group play in experimental systems, and how is this property leveraged in research?

- Methodological Answer : At physiological pH, the head group’s negative charge facilitates interactions with cationic molecules (e.g., calcium ions or antimicrobial peptides). Methods to study this include:

- Electrophoretic mobility assays to measure surface charge modulation.

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics between the lysophospholipid and charged ligands .

Q. How can researchers investigate the stability and degradation pathways of 1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine under experimental conditions?

- Methodological Answer : Conduct thermal oxidation studies (e.g., heating to 125°C) and monitor degradation using LC-ESI-MS. Key observations:

- Formation of hydroxyl, oxo, or epoxy derivatives via non-volatile oxidation products.

- Release of volatile organic compounds (VOCs) like 2-heptanone, detected via headspace SPME-GC-MS . Store samples at -20°C under inert gas to minimize decomposition .

Q. What evidence supports the role of this lysophospholipid as a biomarker in disease models, and how is this validated?

- Methodological Answer : Elevated serum levels in breast cancer patients suggest its biomarker potential. Validation involves:

- Case-control LC-MS/MS studies comparing patient cohorts and healthy controls.

- Multivariate statistical analysis (e.g., orthogonal partial least squares-discriminant analysis) to identify significant lipidomic differences.

- Functional assays (e.g., calcium flux in PC12 cells) to link biomarker presence to cellular signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。